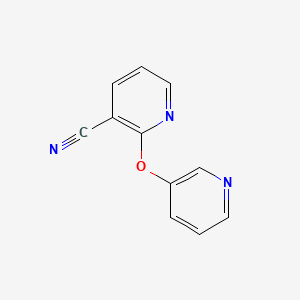
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzenesulfonyl)-4-methoxypiperidine (FBMMP) is an organic compound composed of a benzene ring with a sulfonyl group and a piperidine ring with a methoxy group. It is a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, surfactants, and other organic compounds. FBMMP has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. In organic synthesis, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of organic compounds, including dyes, surfactants, and polymers. In material science, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of nanomaterials, including nanotubes and nanowires.
Wirkmechanismus
Target of Action
It’s structurally related to 4-fluorobenzenesulfonyl chloride , which is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . This suggests that the compound might interact with similar biological targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through covalent bonding . The strong electron-withdrawing property of its fluoride atom could play a crucial role in this interaction .
Biochemical Pathways
Given the potential for covalent attachment to biological targets , it’s plausible that the compound could influence a variety of biochemical pathways depending on the nature of these targets.
Result of Action
Based on its potential for covalent attachment to biological targets , it’s plausible that the compound could induce significant changes in the function of these targets, leading to downstream effects at the molecular and cellular levels.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has several advantages for use in laboratory experiments. It is inexpensive and readily available. It is also a highly efficient reagent, with high yields and low levels of impurities. However, it is important to note that 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine is a relatively unstable compound and must be handled with care. It is also susceptible to hydrolysis and should be stored in a cool, dry place.
Zukünftige Richtungen
Given its versatility and potential applications, there are numerous future directions for 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine. One potential direction is to explore its use as a catalyst in other organic synthesis reactions. Another potential direction is to investigate its potential applications in material science, such as the synthesis of nanomaterials. Finally, further research could be conducted to explore the biochemical and physiological effects of 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine.
Synthesemethoden
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine is synthesized by reacting 4-fluorobenzene-sulfonyl chloride with 4-methoxypiperidine in the presence of a base such as pyridine or triethylamine. This reaction produces 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine in high yields and with low levels of impurities. The reaction can be carried out in a variety of solvents, including dichloromethane, acetonitrile, and toluene.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-17-11-6-8-14(9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXDYWNEJTVZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluorophenyl)sulfonyl)-4-methoxypiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579874.png)
![methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579878.png)
![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B6579891.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)


![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)


![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)